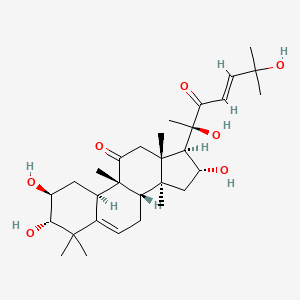

Stellettin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

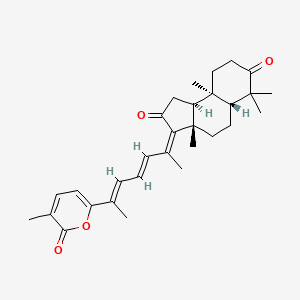

Stellettin B is a natural product found in Geodia japonica, Rhabdastrella, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity in Various Cancer Cells

- Stellettin B, derived from the marine sponge Jaspis stellifera, shows potent antitumor activity. It demonstrates selective cytotoxicity against cancer cells, such as human glioblastoma SF295 cells, while exhibiting minimal effects on normal cells (Tang et al., 2014).

- In human non-small cell lung cancer (NSCLC) A549 cells, this compound induces G1 arrest, apoptosis, and autophagy by blocking the PI3K/Akt/mTOR pathway (Wang et al., 2016).

- The compound also reduces invasion and angiogenesis in glioblastoma cells by inhibiting Akt/Girdin signaling and VEGF, a major proangiogenic factor (Cheng et al., 2019).

Effect on Chronic Myeloid Leukemia

- This compound has been shown to induce apoptosis in chronic myeloid leukemia cells, potentially via targeting the PI3K and Stat5 pathways. It may offer a promising approach for CML therapy, alone or in combination with other treatments (Chen et al., 2017).

Neuroprotective Effects

- The compound exhibits neuroprotective effects, which could be significant for Parkinson’s disease treatment. It protects against cellular damage and oxidative stress in models of Parkinson’s disease (Feng et al., 2019).

Potential in Oral Cancer Treatment

- In oral squamous cell carcinoma, this compound induces cell death via ER stress, mitochondrial stress, apoptosis, and autophagy. It suggests its potential as a therapeutic agent for oral cancer (Kuo et al., 2022).

Sensitizing Glioblastoma to DNA-Damaging Treatments

- This compound enhances the sensitivity of glioblastoma cells to DNA-damaging treatments like radiotherapy and chemotherapy, by inhibiting homologous recombination repair pathways (Peng et al., 2022).

Inhibition of Hepatocellular Carcinoma Cell Migration and Invasion

- The compound reduces migration and invasion characteristics of hepatocellular carcinoma cells, suggesting a role in preventing metastasis (Tsai et al., 2022).

Propiedades

Fórmula molecular |

C30H38O4 |

|---|---|

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

(3Z,3aS,5aR,9aR,9bS)-3a,6,6,9a-tetramethyl-3-[(3E,5E)-6-(5-methyl-6-oxopyran-2-yl)hepta-3,5-dien-2-ylidene]-4,5,5a,8,9,9b-hexahydro-1H-cyclopenta[a]naphthalene-2,7-dione |

InChI |

InChI=1S/C30H38O4/c1-18(22-12-11-20(3)27(33)34-22)9-8-10-19(2)26-21(31)17-24-29(6)16-14-25(32)28(4,5)23(29)13-15-30(24,26)7/h8-12,23-24H,13-17H2,1-7H3/b10-8+,18-9+,26-19+/t23-,24-,29-,30-/m0/s1 |

Clave InChI |

CXOJYPVZDPNKAI-PNAQCZNYSA-N |

SMILES isomérico |

CC1=CC=C(OC1=O)/C(=C/C=C/C(=C/2\C(=O)C[C@@H]3[C@@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)/C)/C |

SMILES |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

SMILES canónico |

CC1=CC=C(OC1=O)C(=CC=CC(=C2C(=O)CC3C2(CCC4C3(CCC(=O)C4(C)C)C)C)C)C |

Sinónimos |

stellettin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-[(E)-3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxo-prop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B1238299.png)

![(3E)-3-(7-chloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaenylidene)-N,N-dimethylpropan-1-amine oxide](/img/structure/B1238301.png)

![6-ethyl-8-methyl-N-(3-pyridinylmethyl)-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1238304.png)

![2-[[6-[(5-Chloro-2,4-dimethoxyanilino)-oxomethyl]-1,2,3,4-tetrahydroacridin-9-yl]thio]acetic acid](/img/structure/B1238305.png)

![(5R)-6-[6-[(1E,3S,5Z)-3-hydroxyundeca-1,5-dienyl]pyridin-2-yl]hexane-1,5-diol](/img/structure/B1238308.png)

![N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide](/img/structure/B1238312.png)

![2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1238313.png)